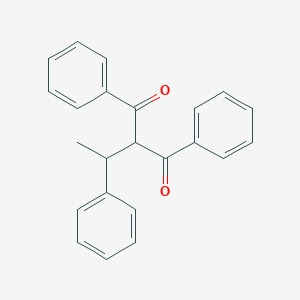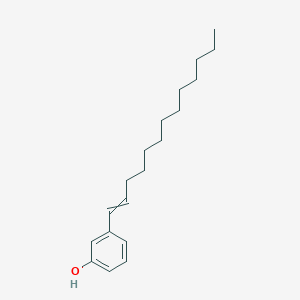
3,5,7-Trioxooctanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trioxooctanenitrile is an organic compound characterized by the presence of three oxo groups and a nitrile group attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctanenitrile typically involves the oxidation of octanenitrile derivatives. One common method is the oxidation of 3,5,7-trihydroxyoctanenitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl groups to oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where a suitable catalyst is employed to facilitate the oxidation reaction, is also explored to improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trioxooctanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the oxo groups can yield hydroxyl derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
3,5,7-Trioxooctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 3,5,7-Trioxooctanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxo groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various chemical reactions. These interactions can modulate biological pathways or facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trioxododecanoyl-CoA: An oxo fatty acyl-CoA involved in metabolic pathways.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane: An energetic material with a similar nitrile group.
Properties
CAS No. |
115706-52-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3,5,7-trioxooctanenitrile |
InChI |
InChI=1S/C8H9NO3/c1-6(10)4-8(12)5-7(11)2-3-9/h2,4-5H2,1H3 |
InChI Key |
LQSWTFHDYGMBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)


![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

